molecular formula C19H20N2O2S2 B2745078 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 638136-01-3

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No.: B2745078
CAS No.: 638136-01-3
M. Wt: 372.5
InChI Key: YTWLIAUEIOKEIU-UHFFFAOYSA-N
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Description

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound that belongs to the benzothiazole family, which is known for its diverse pharmacological properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The specific compound has a unique structure that includes an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a sulfonyl group and a phenyl ring, which is further connected to a benzothiazole moiety.

Preparation Methods

The synthesis of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with a substituted phenyl isothiocyanate to form the benzothiazole core. The azepane ring can be introduced through a nucleophilic substitution reaction using azepane and a suitable sulfonyl chloride derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are often carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the azepane ring can be replaced with other nucleophiles such as amines or alcohols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .

Scientific Research Applications

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the benzothiazole moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,21-12-5-1-2-6-13-21)16-9-7-8-15(14-16)19-20-17-10-3-4-11-18(17)24-19/h3-4,7-11,14H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWLIAUEIOKEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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